1-benzyl-4,5-dibromo-1H-pyrazole
Description
1-Benzyl-4,5-dibromo-1H-pyrazole is a halogenated pyrazole derivative characterized by a benzyl substituent at the 1-position and bromine atoms at the 4- and 5-positions. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The bromine substituents in this compound likely enhance its electrophilicity and influence intermolecular interactions, which may impact its reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-benzyl-4,5-dibromopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRUVGYJEJGDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5-dibromo-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1-benzyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for 1-benzyl-4,5-dibromo-1H-pyrazole are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,5-dibromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under inert atmosphere conditions.
Major Products: The major products depend on the specific reactions. For example, nucleophilic substitution with sodium azide would yield 1-benzyl-4,5-diazido-1H-pyrazole.
Scientific Research Applications
1-Benzyl-4,5-dibromo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-benzyl-4,5-dibromo-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Brominated Pyrazoles and Analogues
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Features bromine at the 4-position and a bromomethyl group at the 5-position, with a methyl substituent at the 1-position.
- Synthesis : Prepared via procedure A4, yielding a molecular ion peak at m/z 317 [M+H]⁺ in LC/MS analysis .
- Comparison : The dual bromination pattern in this compound contrasts with the 4,5-dibromo configuration in the target compound. The presence of a bromomethyl group may increase steric hindrance compared to the simpler bromo substituents in 1-benzyl-4,5-dibromo-1H-pyrazole.
1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structure : Contains a fused imidazo[4,5-b]pyridine core with bromine at the 6-position and benzyl groups at the 1- and 3-positions.
- Activity: Imidazo[4,5-b]pyridines are known for broad pharmacological applications, including CNS modulation .
- Comparison : While both compounds have benzyl and bromine substituents, the fused heterocyclic core in this analogue may confer distinct electronic properties and binding modes compared to the pyrazole scaffold.
4,5-Dihydro-1H-pyrazole Thiazole Derivatives
- Structure : 4,5-dihydro-1H-pyrazole fused with a thiazole ring.
- Activity: Exhibits BRAF V600E inhibition (IC₅₀ values in nanomolar range), critical for anticancer applications .
- Bromine substituents in the latter could modulate solubility or metabolic stability.
3-(Benzofuran-2-yl)-4,5-dihydro-5-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazole
- Structure : Combines dihydro-pyrazole with benzofuran and thiazole groups.
- Activity : Displays anti-inflammatory and antiproliferative effects .
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactivity and Stability
1-Benzyl-4,7-dihydroxy-3-methylimidazo[4,5-d]pyridazine
- Reactivity: Undergoes base-mediated ring opening to form N-formylated products, whereas anhydrous ethoxide conditions yield non-acylated derivatives .
- Comparison : The dibromo substituents in 1-benzyl-4,5-dibromo-1H-pyrazole may increase susceptibility to nucleophilic attack, altering degradation pathways compared to hydroxylated analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
